molecular formula C16H18N4O2 B5009434 [4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

[4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B5009434
M. Wt: 298.34 g/mol
InChI Key: AZFKRIWUSOBRCH-UHFFFAOYSA-N
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Description

[4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound that features a unique structure combining a pyrazole ring, an oxadiazole ring, and a phenylmethanol group

Properties

IUPAC Name

[4-[5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-12(2)20(18-11)8-7-15-17-16(19-22-15)14-5-3-13(10-21)4-6-14/h3-6,9,21H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKRIWUSOBRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NC(=NO2)C3=CC=C(C=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate under reflux conditions.

    Synthesis of the Oxadiazole Ring: The next step is the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the pyrazole derivative with an appropriate nitrile oxide under cyclization conditions.

    Attachment of the Phenylmethanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in various substitution reactions, especially at the pyrazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated pyrazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity profile make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The phenylmethanol group can enhance the compound’s binding affinity and specificity. The compound may exert its effects through pathways such as the inhibition of specific enzymes or the modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    [4-[5-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol: shares similarities with other compounds containing pyrazole and oxadiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the exploration of new scientific frontiers.

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